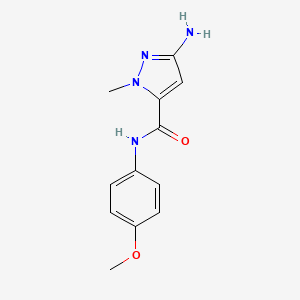

![molecular formula C18H15BrN4OS2 B2524548 3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-80-0](/img/structure/B2524548.png)

3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

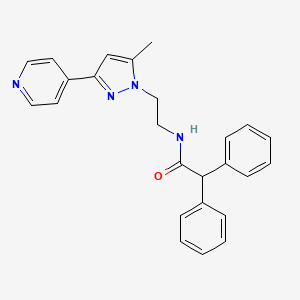

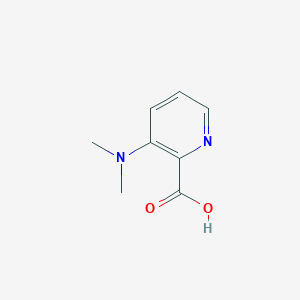

The compound of interest, "3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one," is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The compound also contains a benzo[d]thiazol-2(3H)-one moiety, which is a benzene ring fused to a thiazole, a sulfur and nitrogen-containing heterocycle. The presence of a 4-bromobenzyl group suggests potential reactivity due to the bromine atom, which is commonly involved in nucleophilic substitution reactions.

Synthesis Analysis

The synthesis of related triazole derivatives typically involves the reaction of various precursors under specific conditions. For instance, the synthesis of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was achieved through reactions confirmed by NMR, MS, and elemental analyses, and the structure was determined by single-crystal X-ray structure determination . Similarly, novel triazol derivatives were synthesized by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with primary amines without any solvent, characterized by NMR, IR, and Mass spectroscopy . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and single-crystal X-ray structure determination. For example, the crystal structure of a related compound was found to crystallize in the triclinic space group with specific cell parameters, and DFT calculations were used to optimize the geometry and discuss atomic net charges . These techniques are crucial for confirming the molecular structure of the compound of interest.

Chemical Reactions Analysis

Bromobenzyl derivatives are known to undergo nucleophilic substitution reactions, as seen in the reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with various nucleophiles to yield substituted derivatives . The bromine atom in the 4-bromobenzyl group of the compound of interest is likely to be reactive and could participate in similar substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their spectroscopic data and elemental analysis. The antifungal and antibacterial activities of these compounds are also of interest, as seen in the moderate antifungal activity exhibited by a related compound and the antibacterial activity against various bacterial strains demonstrated by oxadiazole derivatives . These properties are important for understanding the potential applications of the compound .

Applications De Recherche Scientifique

Antimicrobial Activities

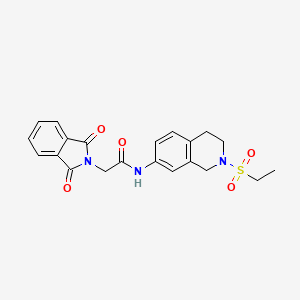

Compounds containing benzyl, triazole, and thiazole moieties, such as the one , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against a range of bacterial and fungal strains. The synthesis of such compounds involves solvent-free reactions and characterizations through NMR, IR, and mass spectrometry, indicating their potential as antimicrobial agents (Kaneria et al., 2016).

Antioxidant and Anticancer Activities

Benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some of these compounds exhibited significant antioxidant activity, highlighting their potential for further development as therapeutic agents (Menteşe et al., 2015).

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzothiazole and thiadiazole derivative groups have been reported. These compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).

Antifungal Agents

Benzyl-substituted thiobenzoazoles have been synthesized using environmentally friendly methods and tested as antifungal agents against various phytopathogenic fungi. Some of these compounds showed broad-spectrum antifungal activity, making them potential candidates for agrochemical applications (Ballari et al., 2017).

Safety and Hazards

Orientations Futures

Given the complex structure of this compound and the potential biological activities of similar compounds, future research could explore its potential applications in medicinal chemistry . Further studies could also investigate its synthesis, chemical reactions, and physical and chemical properties in more detail.

Mécanisme D'action

Target of Action

Similar compounds, such as benzo[d]thiazole derivatives, have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication process that allows bacteria to share information about cell density and adjust their behavior accordingly .

Mode of Action

It’s worth noting that benzo[d]thiazole derivatives have been shown to inhibit quorum sensing pathways . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

The compound likely affects the quorum sensing pathways in bacteria, leading to a disruption in their ability to communicate and coordinate behaviors . This can result in reduced biofilm formation and virulence production, thereby mitigating the pathogenicity of the bacteria .

Result of Action

The inhibition of quorum sensing pathways can lead to a reduction in biofilm formation and virulence production . This can potentially mitigate the pathogenicity of the bacteria, making it easier for the host’s immune system to eliminate the bacterial infection .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Moreover, the specific environment within the bacterial cell, such as the presence of efflux pumps or other resistance mechanisms, can also influence the compound’s efficacy.

This could lead to the development of novel antimicrobial treatments that are less likely to induce resistance compared to traditional antibiotics .

Propriétés

IUPAC Name |

3-[[5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4OS2/c1-22-16(10-23-14-4-2-3-5-15(14)26-18(23)24)20-21-17(22)25-11-12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFLMGSXKRAZDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2524468.png)

![N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524474.png)

![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2524479.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2524487.png)